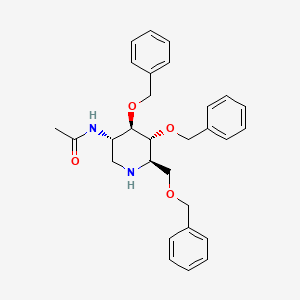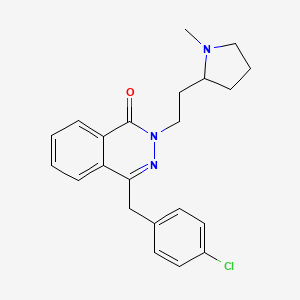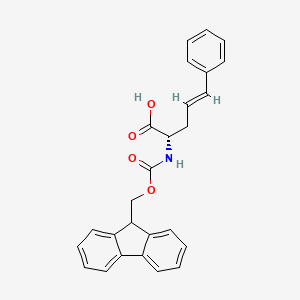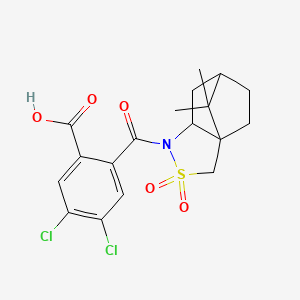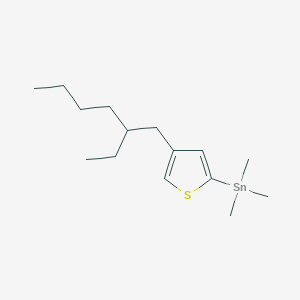
(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane” is an organic compound that is used as a reagent in the synthesis of a fluorinated benzothiadiazole as a structural unit for a polymer solar cell . It is conventionally employed in the manufacture of photovoltaic devices due to its ability to enhance solar cell efficiency .
Synthesis Analysis
The compound can be synthesized by Stille polymerization . It is used in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .Molecular Structure Analysis
The molecular formula of “this compound” is C15H28SSn, and it has a molecular weight of 359.16 .Chemical Reactions Analysis
This compound plays a crucial role in the sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .Physical and Chemical Properties Analysis
Unfortunately, there is no available data on the physical and chemical properties such as appearance, melting point, and solubility of "this compound" .Wissenschaftliche Forschungsanwendungen
Cyclotrimerization of Vic-Bromostannylalkenes : A study by Borsato et al. (2002) demonstrated the successful use of copper(I) thiophen-2-carboxylate in the trimerization of bicyclic vic-bromotrimethyltin olefins. This process yields almost quantitative syn and anti tris-annelated benzenes, highlighting a potential application in organic synthesis (Borsato et al., 2002).
Electrochemical Preparation and Properties of Conjugated Polymers : Zhang et al. (2012) reported the electrochemical preparation of π-conjugated polymers that included units like bis-EDOT or bis-EDTT and various benzodifuranones. This research highlights the significance of (4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane in developing materials with potential applications in electronics and photonics (Zhang et al., 2012).
Synthesis of Conjugated Donor Molecules for Organic Solar Cells : Research by Zhang et al. (2017) involved synthesizing intermediate-sized donor molecules for organic solar cells. The study underscores the role of this compound in creating materials with specific electronic properties, crucial for photovoltaic applications (Zhang et al., 2017).
All-Polymer Solar Cells Performance Enhancement : Li et al. (2017) synthesized novel donor–acceptor copolymers for use in all-polymer solar cells. Their study demonstrates how variations in the structure of such compounds, potentially involving this compound, can influence photovoltaic properties and efficiency (Li et al., 2017).
Wirkmechanismus
Target of Action
It is used as a reagent in the synthesis of a fluorinated benzothiadiazole as a structural unit for a polymer solar cell .
Mode of Action
It is likely involved in the formation of the fluorinated benzothiadiazole structure, contributing to the overall efficiency of the polymer solar cell .
Biochemical Pathways
It is known that the sulfone group can act as an electron-output site owing to its strong electron-withdrawing ability .
Result of Action
The result of the action of (4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane is the formation of a fluorinated benzothiadiazole structure, which is a key component in the construction of a polymer solar cell . The resulting polymer displayed high photocatalytic activities .
Zukünftige Richtungen
The compound has shown potential in the field of photovoltaic devices due to its ability to enhance solar cell efficiency . It is also used in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers, which have shown high photocatalytic activities . This suggests that “(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane” could play a significant role in the development of efficient photocatalytic systems in the future.
Eigenschaften
IUPAC Name |
[4-(2-ethylhexyl)thiophen-2-yl]-trimethylstannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19S.3CH3.Sn/c1-3-5-6-11(4-2)9-12-7-8-13-10-12;;;;/h7,10-11H,3-6,9H2,1-2H3;3*1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNMJDIFCMAULV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CSC(=C1)[Sn](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28SSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

